molecular formula C18H16N4O4S2 B2585985 N-(4-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1170299-74-7

N-(4-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2585985
CAS No.: 1170299-74-7
M. Wt: 416.47
InChI Key: XIKVSVDWYNRMFT-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a central thiazole ring substituted with a carboxamide group at position 4 and an amino-linked 4-(methylsulfonyl)phenyl group at position 2. The methylsulfonyl group at the para position of the phenylamino substituent likely contributes to electronic effects and metabolic stability, distinguishing it from structurally related compounds .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-28(25,26)14-8-6-13(7-9-14)21-18-22-15(10-27-18)17(24)20-12-4-2-11(3-5-12)16(19)23/h2-10H,1H3,(H2,19,23)(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKVSVDWYNRMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the carbamoyl and methylsulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, or distillation are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(4-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their function, which in turn affects various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-(4-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide and key analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Functional Groups/Features Notable Data/Activity
Target Compound C₁₈H₁₇N₅O₃S₂ - 4-(Methylsulfonyl)phenylamino (position 2)
- 4-Carbamoylphenyl (position 4)
435.48 Thiazole core, carboxamide, sulfonamide, carbamoyl N/A (structural focus)
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide C₁₆H₁₂FN₃O₃S₂ - Phenylsulfonylamino (position 2)
- 4-Fluorophenyl (position 4)
397.42 Thiazole core, carboxamide, sulfonamide, fluorine N/A (structural analog)
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ - 3,5-Difluorophenyl (thiazole position 4)
- 5-Nitrothiophene (carboxamide)
379.35 Thiazole core, nitro group, fluorine substituents 99.05% purity (HPLC)
N-(4-Carbamoylphenyl)-2-[(3-chlorophenyl)amino]thiazole-4-carboxamide C₁₇H₁₄ClN₅O₂S - 3-Chlorophenylamino (position 2)
- 4-Carbamoylphenyl (position 4)
387.84 Thiazole core, carboxamide, chlorophenyl, carbamoyl N/A (structural analog)
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S - 3-Methoxybenzylamino (side chain)
- Furan-2-carboxamide (position 4)
371.40 Thiazole core, furan, methoxybenzyl, carbonyl N/A (structural diversity)

Structural and Functional Insights:

Sulfonyl vs. In contrast, the 3-chlorophenylamino analog () lacks sulfonyl groups but introduces a halogen, which may enhance hydrophobic interactions in binding pockets .

Carbamoyl vs. Fluorophenyl Moieties: The 4-carbamoylphenyl group in the target compound offers hydrogen-bond donor/acceptor capabilities, unlike the 4-fluorophenyl group in ’s analog, which relies on electronegativity and steric effects .

Spectral Distinctions :

  • IR spectra of sulfonamide-containing compounds (e.g., ) show characteristic C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) stretches, whereas nitrothiophene derivatives () exhibit strong carbonyl bands (~1663–1682 cm⁻¹) .

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